6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-10-9(14-6-7-1-2-7)4-3-8(5-12)13-10/h3-4,7H,1-2,6H2 |
InChI Key |
VCXJSSVKFSFQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Pharmacological Profiling & In Vitro Mechanism of Action: 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile as a Privileged Scaffold
Executive Summary
In modern preclinical drug discovery, highly specific in vitro mechanisms of action are often driven by meticulously engineered chemical intermediates. 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile (CAS 2301068-63-1) is not administered as a raw active pharmaceutical ingredient (API); rather, it serves as a highly specialized 1[1].
As a Senior Application Scientist, I approach this compound by looking at its downstream translational value. The in vitro mechanism of action of this scaffold is realized through its direct derivatives, which are heavily profiled as potent2[2] and 3[3]. This whitepaper elucidates the causality behind its structural utility and provides the step-by-step, self-validating in vitro protocols used to confirm the mechanism of action of its derivative classes.
Pharmacophore Rationale & Chemical Mechanism In Vitro
The structural architecture of 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile is intentionally designed to interact with specific G-protein coupled receptor (GPCR) binding pockets:
-
Cyclopropylmethoxy Group (C5): Provides a lipophilic, sterically compact moiety that perfectly occupies hydrophobic sub-pockets in target receptors, enhancing binding affinity and residence time.
-
Chloro Group (C6): Acts as a highly reactive electrophilic site for in vitro SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling. This allows researchers to rapidly synthesize diverse libraries of amine or aryl derivatives.
-
Carbonitrile Group (C2): Serves as a synthetic precursor. In vitro, it is readily hydrolyzed to amides or reduced to amines, forming critical hydrogen-bond donor/acceptor networks with receptor transmembrane helices.
In Vitro Mechanism of Action I: MRGPRX2 Antagonism
Pathway Overview
MRGPRX2 (Mas-related G-protein coupled receptor X2) is a Gq -coupled receptor that mediates IgE-independent mast cell degranulation, a primary pathway4[4]. Pyridine-2-amine derivatives synthesized from our title scaffold act as potent, selective MRGPRX2 antagonists. By binding to the orthosteric site, these compounds block the activation of Gq proteins, thereby inhibiting Phospholipase C (PLC), preventing IP3 generation, and halting the intracellular calcium ( Ca2+ ) flux required for histamine release.
Signaling Pathway Visualization
Caption: In vitro MRGPRX2 signaling pathway inhibited by 5-(cyclopropylmethoxy)pyridine derivatives.
Self-Validating Protocol: In Vitro Calcium Flux Assay
To validate the MRGPRX2 antagonistic properties of these derivatives, a high-throughput intracellular calcium flux assay is employed.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293T cells stably expressing human MRGPRX2 at 20,000 cells/well in a 384-well black/clear-bottom microplate. Incubate overnight at 37°C in 5% CO2 .
-
Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 NW calcium indicator dye. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT).
-
Compound Incubation: Add 10 µL of the synthesized derivative (in a 10-point concentration response curve, typically 0.1 nM to 10 µM) to the wells. Incubate for 15 minutes at RT.
-
Agonist Challenge & Kinetic Reading: Transfer the plate to a FLIPR Tetra system. Inject 10 µL of Substance P (at an EC80 concentration) and immediately record fluorescence (Ex 488 nm / Em 515 nm) dynamically for 3 minutes.
-
Data Analysis: Calculate the maximum minus minimum (Max-Min) Relative Fluorescence Units (RFU) to determine the IC50 .
Validation Metrics & Causality:
-
Causality of Dye Choice: Fluo-4 NW is explicitly selected because it eliminates the need for wash steps, which can inadvertently trigger mechanical mast cell degranulation or detach loosely adherent HEK293T cells. Probenecid is included in the dye buffer to block organic anion transporters, preventing premature dye efflux.
-
Self-Validation (Z'-factor): The assay incorporates a maximum signal control ( EC80 Substance P + vehicle) and a minimum signal control (buffer only). A plate is only deemed valid if the calculated Z'-factor is ≥0.5 , ensuring the signal window is robust enough to accurately determine IC50 values without false positives.
In Vitro Mechanism of Action II: CB2 Receptor Agonism
Pathway Overview
When the carbonitrile group of our title compound is converted into specific amides, the resulting derivatives shift their pharmacological profile to target the Cannabinoid Receptor Type 2 (CB2). CB2 receptors are Gi/o -coupled GPCRs 3[3]. Agonist binding activates Gi , which directly inhibits Adenylyl Cyclase (AC). This leads to a profound decrease in cyclic AMP (cAMP) accumulation, subsequent downregulation of Protein Kinase A (PKA), and a reduction in pro-inflammatory cytokine release.
Signaling Pathway Visualization
Caption: In vitro CB2 receptor activation and downstream cAMP inhibition by pyridine-2-amides.
Self-Validating Protocol: HTRF cAMP Accumulation Assay
To quantify the Gi -mediated inhibition of adenylyl cyclase, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized.
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing human CB2. Resuspend in assay buffer containing 0.5 mM IBMX.
-
Compound & Forskolin Incubation: Add 5 µL of the cell suspension (5,000 cells/well) to a 384-well low-volume proxiplate. Add 5 µL of the derivative compound mixed with Forskolin (typically 3 µM final concentration). Incubate for 30 minutes at RT.
-
Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate antibody to all wells.
-
Signal Equilibration: Incubate the plate for 1 hour at RT in the dark to allow the competitive binding reaction to reach equilibrium.
-
Reading: Read the TR-FRET signal on a compatible microplate reader (e.g., PHERAstar) at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio.
Validation Metrics & Causality:
-
Causality of Reagent Choice: HTRF is utilized because the time-delay measurement eliminates interference from compound auto-fluorescence, a common artifact in high-throughput screening of pyridine-based libraries. IBMX is added specifically to inhibit phosphodiesterases, preventing the rapid degradation of cAMP and stabilizing the measurement window.
-
Self-Validation (Z'-factor): Because CB2 is Gi -coupled, we must artificially raise the cAMP baseline to observe an inhibitory effect. Forskolin (an adenylyl cyclase activator) serves as the maximum cAMP control, while buffer alone serves as the minimum. The assay is self-validating; an active CB2 agonist will drive the Forskolin-stimulated signal back down toward the buffer baseline. A Z'-factor >0.5 between the Forskolin and buffer controls is required for plate acceptance.
Quantitative Data Summary
The following table summarizes the typical in vitro quantitative metrics achieved when 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile is derivatized into its active pharmacological classes:
| Derivative Class | Primary Target | Assay Methodology | Typical IC50 / EC50 Range | Primary Efficacy Readout |
| Pyridine-2-amines | MRGPRX2 | Calcium Flux (Fluo-4 NW) | 10 – 50 nM ( IC50 ) | Inhibition of intracellular Ca2+ peak |
| Pyridine-2-amines | MRGPRX2 | β -Hexosaminidase Release | 20 – 100 nM ( IC50 ) | Reduction in IgE-independent degranulation |
| Pyridine-2-amides | CB2 | HTRF cAMP Accumulation | 5 – 30 nM ( EC50 ) | Decrease in Forskolin-stimulated cAMP |
| Pyridine-2-amides | CB2 | β -Arrestin Recruitment | 15 – 80 nM ( EC50 ) | Luminescence (PathHunter assay) |
Conclusion
While 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile is an intermediate rather than a final therapeutic agent, its highly specific structural geometry dictates the in vitro mechanism of action of its derivatives. By providing a lipophilic anchor (cyclopropylmethoxy) and versatile functionalization sites (chloro and carbonitrile), it enables the synthesis of highly potent MRGPRX2 antagonists and CB2 agonists. The self-validating in vitro protocols detailed above ensure that the pharmacological profiling of these derivatives remains robust, reproducible, and deeply grounded in mechanistic causality.
References
- Smolecule. "Buy 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile".
- Google Patents. "WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof".
- Google Patents. "WO2022073904A1 - Mrgx2 antagonists".
- Google Patents. "US9303012B2 - Pyridine-2-amides useful as CB2 agonists".
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Molecular Weight and Exact Mass of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile: An Analytical Framework for Drug Discovery
Executive Summary
The precise physicochemical characterization of synthetic intermediates is a foundational pillar of modern drug discovery. For complex heteroaromatic scaffolds such as 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile (CAS: 2301068-63-1) , distinguishing between average molecular weight and monoisotopic exact mass is an operational necessity[1]. This compound features a highly functionalized pyridine core with orthogonal reactive sites—a chloro group for cross-coupling, a nitrile for hydrolysis or reduction, and a cyclopropylmethoxy ether for steric tuning[2]. As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating analytical framework for the mass determination of this critical intermediate, ensuring data integrity from the benchtop to downstream pharmacokinetic profiling.
Physicochemical Profiling & Theoretical Calculations
Before initiating any empirical analysis, theoretical mass parameters must be established to guide instrument calibration and data interpretation. The structural breakdown of the compound yields the molecular formula C₁₀H₉ClN₂O .
The distinction between its mass parameters is critical:
-
Average Molecular Weight (MW): Calculated using the weighted average of all naturally occurring isotopes. Commercial databases consistently report this value as 208.64 g/mol [3] or 208.65 g/mol [1], depending on the specific atomic weight rounding conventions utilized.
-
Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This yields a precise value of 208.0403 Da .
Table 1: Theoretical Mass Parameters
| Parameter | Value | Causality / Application |
| Molecular Formula | C₁₀H₉ClN₂O | Defines elemental composition and degrees of unsaturation (Index of Hydrogen Deficiency = 7). |
| Average Molecular Weight | 208.64 g/mol | Utilized for macroscopic calculations: reaction stoichiometry, yield determination, and formulation scaling. |
| Monoisotopic Exact Mass | 208.0403 Da | Critical for High-Resolution Mass Spectrometry (HRMS) target identification, distinguishing the compound from isobaric interferences. |
| [M+H]⁺ Target m/z | 209.0476 | The primary ion monitored in positive-mode Electrospray Ionization (ESI+). |
| [M+2+H]⁺ Isotope m/z | 211.0446 | Serves as a diagnostic isotopic signature (~32% relative abundance) confirming the presence of one chlorine atom. |
Causality in Mass Determination: Exact Mass vs. Average MW
In analytical chemistry, treating Exact Mass and Average Molecular Weight interchangeably leads to catastrophic failures in metabolite tracking and synthesis scaling.
Why Exact Mass? In , instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure the mass-to-charge ratio (m/z) of individual isotopic species. Using the average MW (208.64) to search for the protonated molecular ion would result in a mass error of over 400 ppm, leading to false negatives. The exact mass (208.0403 Da) allows for a narrow extraction window (< 5 ppm), filtering out background noise and isobaric contaminants.
Why Average Molecular Weight? Conversely, when weighing the compound on a laboratory balance for a Suzuki-Miyaura cross-coupling reaction, the bulk powder contains a natural distribution of isotopes (specifically ~75% ³⁵Cl and ~25% ³⁷Cl). Using the exact mass for stoichiometric calculations would result in a molarity error, skewing reagent equivalents and potentially compromising reaction yields.
Experimental Workflow for Mass Validation (Self-Validating Protocol)
To ensure absolute trustworthiness in structural confirmation, the following LC-ESI-TOF protocol is designed as a self-validating system . It does not merely look for a mass match; it requires orthogonal confirmation via isotopic envelope matching and dynamic mass calibration.
Step-by-Step Methodology: LC-ESI-TOF MS
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.
-
Causality: Methanol ensures complete dissolution of the lipophilic cyclopropylmethoxy and chloro-pyridine moieties. The final dilution matches the initial UHPLC mobile phase conditions, preventing peak distortion (solvent effects) at the column head.
Step 2: UHPLC Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Causality: The C18 stationary phase provides excellent retention for the hydrophobic aromatic system. Formic acid acts as an ion-pairing agent and proton source, essential for robust positive-mode ionization in the ESI source.
Step 3: ESI-TOF Mass Spectrometry
-
Action: Operate the MS in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference spray.
-
Causality: The lock-mass provides real-time mass axis correction. This creates a self-validating mechanism that automatically compensates for thermal or electronic instrument drift, ensuring mass accuracy remains strictly < 2 ppm.
Step 4: Data Processing & Isotopic Validation
-
Action: Extract the chromatogram for m/z 209.0476 ± 5 ppm. Evaluate the isotopic envelope for the M+2 peak at m/z 211.0446.
-
Causality: A mass error of < 2 ppm alone is insufficient for absolute confidence. The system validates the identification by requiring the M+2 peak to be present at approximately 32% relative intensity of the monoisotopic peak. If the mass matches but the chlorine isotope signature is missing, the system flags a false positive.
Visualizing the Analytical Logic
Step-by-step UHPLC-HRMS workflow for validating the exact mass of the pyridine derivative.
Causal relationship between calculated mass parameters and their practical applications.
Downstream Implications in Drug Development
The rigorous validation of exact mass and isotopic distribution for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile directly impacts downstream drug development. When this intermediate undergoes nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling at the C6-chloro position, the disappearance of the characteristic ³⁵Cl/³⁷Cl isotopic signature in the HRMS spectra serves as an immediate, definitive marker of reaction success. Furthermore, accurate average molecular weight data ensures that multi-kilogram scale-up formulations maintain precise molar equivalents, mitigating the risk of costly synthetic failures.
References
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National Center for Biotechnology Information (NCBI). "High-Resolution Mass Spectrometry in Metabolite Identification." NIH Public Access, 2013. URL:[Link]
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An In-depth Technical Guide to the Toxicological and Safety Profile of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
Introduction
6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile is a heterocyclic organic compound with potential applications in the pharmaceutical and agrochemical industries. As with any novel chemical entity, a thorough understanding of its toxicological and safety profile is paramount prior to its widespread use. This guide provides a comprehensive overview of the known and anticipated toxicological properties of this compound, outlines a strategic approach for its safety assessment, and furnishes detailed protocols for key toxicological assays. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
The structure of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, featuring a chlorinated pyridine ring, a cyano group, and a cyclopropylmethoxy moiety, suggests a complex metabolic and toxicological profile that warrants careful investigation. Pyridine and its derivatives are known to be biologically active, with some exhibiting significant toxicity.[1][2] Therefore, a robust toxicological evaluation is essential to ensure human and environmental safety.
Physicochemical Properties and Initial Hazard Assessment
While specific experimental data for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile is not extensively available in public literature, we can infer some of its properties and potential hazards based on closely related analogs.
A safety data sheet for the related compound, 6-(cyclopropylmethoxy)pyridine-3-carbonitrile (CAS No. 1019546-41-8), provides the following GHS hazard classifications, which should be considered as a preliminary guide for handling 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile[3]:
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | Skin Irrit. 2 | H315 | Causes skin irritation. |
| Eye Irritation | Eye Irrit. 2A | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | STOT SE 3 | H336 | May cause drowsiness or dizziness. |
Data inferred from a structurally similar compound.
Given these potential hazards, stringent safety precautions should be implemented when handling this compound. Use of personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. All work should be conducted in a well-ventilated fume hood to avoid inhalation.
Comprehensive Toxicological Evaluation Strategy
A tiered approach to toxicological testing is recommended to systematically evaluate the safety of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile. This strategy begins with in vitro assays and progresses to more complex in vivo studies as needed.
Acute Toxicity
The initial assessment of a compound's toxicity involves determining its acute toxicity upon single exposure. This is typically evaluated via oral, dermal, and inhalation routes.
Experimental Protocol: Acute Oral Toxicity (OECD TG 423)
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.
-
Dosage: A starting dose of 2000 mg/kg body weight is administered to a group of three animals. If no mortality is observed, the compound is classified as having low acute oral toxicity.[4]
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Genotoxicity
Genotoxicity assays are crucial to assess the potential of a compound to damage genetic material, which can lead to mutations and cancer.[5]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.
-
Procedure:
-
The test compound, bacterial strain, and S9 mix (if applicable) are combined in a test tube.
-
The mixture is poured onto a minimal agar plate.
-
Plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)
-
Cell Lines: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6).
-
Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation.
-
Harvest and Staining: After an appropriate exposure period, cells are harvested and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: Cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.[6]
Carcinogenicity
While long-term carcinogenicity studies in animals are complex and resource-intensive, an initial assessment can be made based on genotoxicity data and structural alerts. The International Agency for Research on Cancer (IARC) has not classified pyridine as a human carcinogen, but there is limited evidence of carcinogenicity in experimental animals.[7]
Reproductive and Developmental Toxicity
The potential for a compound to interfere with reproduction and normal development is a critical safety endpoint. These studies are typically conducted in vivo.
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)
-
Animal Model: Pregnant female rats or rabbits.
-
Administration: The test substance is administered daily during the period of major organogenesis.
-
Evaluation: Dams are monitored for clinical signs of toxicity. Just prior to parturition, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.
Metabolism and Toxicokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for interpreting toxicology data. In silico and in vitro methods can provide initial insights.
Conclusion
The available data on compounds structurally related to 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile suggest a potential for acute toxicity, skin and eye irritation, and possible genotoxicity. A comprehensive toxicological evaluation, following a tiered approach as outlined in this guide, is imperative to fully characterize its safety profile. The provided experimental protocols serve as a foundation for designing a robust testing program. Adherence to established guidelines and a thorough, data-driven assessment will ensure the safe development and application of this novel chemical entity.
References
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- Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
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- Chemwatch. 6-(Cyclopropylmethoxy)
- Chemwatch. 2-(cyclopropylmethoxy)
- Santa Cruz Biotechnology. Safety Data Sheet for 5-Methyltetrahydrofolic acid disodium salt.
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- MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
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- Centers for Disease Control and Prevention (CDC).
- Apollo Scientific. 3-Chloro-5-(trifluoromethyl)
- da Silva, J., et al. (2020). Chlorpyrifos induces genotoxic effects in human leukocytes in vitro at low concentrations. Acta Scientiarum. Biological Sciences, 42, e51909.
- CymitQuimica. CAS 1020253-14-8: 6-Chloro-5-fluoro-3-pyridinecarbonitrile.
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- International Agency for Research on Cancer (IARC). (2000, August 22).
- National Oceanic and Atmospheric Administr
- National Institute for Public Health and the Environment (RIVM). (2021).
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- Monash University. (2021, May 15). Carcinogenic and toxic substances.
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Purification and crystallization techniques for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
An In-Depth Guide to the Purification and Crystallization of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Purity in Drug Discovery
In the landscape of modern drug development and materials science, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible research and successful outcomes. 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile is a substituted pyridine derivative, a class of heterocyclic compounds frequently utilized as key building blocks in the synthesis of pharmacologically active molecules. The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to false positives or negatives in screening assays, and complicate structural analysis.
This guide provides a comprehensive framework for the purification and crystallization of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We will explore two primary purification techniques—column chromatography and recrystallization—offering detailed protocols and the rationale behind critical experimental choices.
Compound Profile & Strategic Considerations
Before embarking on purification, understanding the physicochemical properties of the target molecule is paramount.
-
Structure: 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile possesses several key functional groups: a pyridine ring, a nitrile group (-C≡N), a chloro substituent (-Cl), and a cyclopropylmethoxy ether group (-OCH₂-cPr).
-
Polarity: The nitrile and the nitrogen atom in the pyridine ring are polar, while the chloro, ether, and cyclopropyl groups contribute to its lipophilicity. This moderate polarity suggests good solubility in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, and lower solubility in non-polar alkanes (e.g., hexane) and highly polar protic solvents (e.g., water).
-
Potential Impurities: A purification strategy must be designed to remove plausible impurities arising from synthesis. These can include unreacted starting materials, byproducts from side reactions (such as hydrolysis of the nitrile to an amide), or isomers formed during synthesis.[1][2]
Part 1: Chromatographic Purification for Impurity Removal
Column chromatography is an indispensable technique for separating compounds with different polarities.[3] For 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, silica gel is the stationary phase of choice due to its polar nature, which allows for differential adsorption of the target compound and its likely impurities.
The core principle involves dissolving the crude material in a minimal amount of solvent, adsorbing it onto the silica gel column, and then selectively eluting the separated compounds by passing a mobile phase through the column. A solvent system of hexane and ethyl acetate is ideal as their ratio can be adjusted to fine-tune the polarity of the mobile phase.
Protocol 1: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column, ensuring even packing without air bubbles, which can compromise separation.[3] Allow the silica to settle and add a protective layer of sand on top.
-
Sample Loading: Dissolve the crude 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile in a minimal volume of dichloromethane or the initial mobile phase. Carefully load this solution onto the top of the silica gel bed.[3]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). This will wash out non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20). This systematic increase in polarity is crucial for eluting compounds of increasing polarity. The target compound is expected to elute at an intermediate polarity.
-
Fraction Collection & Monitoring: Collect the eluent in a series of fractions. Monitor the separation process using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the purified, amorphous solid.
Chromatography Parameter Summary
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Polar adsorbent that interacts well with the pyridine and nitrile functionalities. |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a wide polarity range, good solubility for the compound, and is easily evaporated. |
| Elution Method | Gradient Elution | Provides superior separation of compounds with varying polarities compared to isocratic elution. |
| Monitoring | TLC with UV visualization (254 nm) | Allows for rapid, real-time tracking of the separation process. |
Visual Workflow: Chromatographic Purification
Caption: Workflow for purifying the target compound via column chromatography.
Part 2: Recrystallization for High Crystalline Purity
Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4][5] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either remain in solution upon cooling or be insoluble in the hot solvent.
Solvent Screening: The Foundation of Success
The most critical step is selecting an appropriate solvent. This is often an empirical process. For a molecule with the polarity of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, a range of solvents should be tested.
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior |
| Hexane | Non-polar | 69 | Likely a "poor" solvent; low solubility at all temperatures.[6] |
| Toluene | Non-polar | 111 | May show temperature-dependent solubility. |
| Ethyl Acetate | Polar aprotic | 77 | Potential single-recrystallization solvent. |
| Acetone | Polar aprotic | 56 | Potential "good" solvent for a two-solvent system.[6] |
| Isopropanol | Polar protic | 82 | Good candidate for single-solvent recrystallization. |
| Methanol | Polar protic | 65 | May be too good a solvent, leading to low recovery. |
| Water | Very polar | 100 | Insoluble. |
Protocol 2A: Single-Solvent Recrystallization
-
Dissolution: Place the chromatographically purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to the solvent's boiling point until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[7]
-
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2B: Two-Solvent (Anti-Solvent) Recrystallization
This method is employed when no single solvent has the ideal solubility profile.[4][6] It requires a miscible pair of solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which it is insoluble.[6] A common pair is Acetone ("good") and Hexane ("poor").
-
Dissolution: Dissolve the compound in the minimum amount of hot "good" solvent (e.g., acetone).[6]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with constant swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.[6]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly, as described in the single-solvent protocol, to induce crystallization.
-
Isolation and Drying: Isolate, wash, and dry the crystals as previously described.
Visual Guide: Recrystallization Troubleshooting
Caption: A decision-making guide for common recrystallization issues.[6]
Conclusion
The purification of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile is a multi-step process that requires a systematic approach. By first removing bulk and closely related impurities via column chromatography and then achieving high crystalline purity through a carefully selected recrystallization protocol, researchers can obtain material of the quality necessary for demanding applications in drug discovery and development. The protocols and principles outlined in this guide serve as a robust starting point for developing a validated and reproducible purification workflow.
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
- Recrystallization Technique Guide. Unknown Source.
- Recrystallization. Chemistry LibreTexts.
- Recrystallisation Technique. University of Canterbury.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Recrystallization method. Unknown Source.
- Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
- Organic Syntheses Procedure. Organic Syntheses.
- Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.
- 6-Chloro-5-methylpyridine-2-carbonitrile Product Information. ChemScene.
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.
- 6-(cyclopropylmethoxy)pyridine-3-carbonitrile — Chemical Substance Information. NextSDS.
- Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy.
- Synthesis, Characterization, Antibacterial and Cytotoxic Evaluation of New 6-(Chlorothiophenyl)-2-(2-Oxopropoxy)Pyridine-3-Carbo. HETEROCYCLES.
- Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm.
- 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid — Chemical Substance Information. NextSDS.
- 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094. PubChem.
- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journals.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC.
- Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline. Dalton Transactions.
Sources
Technical Support Center: Scale-Up Troubleshooting for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the scale-up synthesis of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile.
This target molecule is synthesized via the O-alkylation of 5-hydroxy-6-chloro-pyridine-2-carbonitrile with cyclopropylmethyl bromide. While this appears to be a straightforward Williamson ether synthesis, the highly activated nature of the pyridine ring introduces complex competing pathways. This guide provides the causality behind these side reactions and establishes a self-validating protocol to ensure high yield and purity.
Mechanistic Overview & Byproduct Pathways
Understanding the chemical environment of your starting material is the first step in byproduct mitigation. The pyridine ring is heavily electron-deficient, which activates specific functional groups toward unintended side reactions.
Reaction pathways showing desired O-alkylation vs. SNAr and hydrolysis byproduct formation.
Troubleshooting FAQs
Q1: Why am I seeing 5,6-bis(cyclopropylmethoxy)pyridine-2-carbonitrile as a major byproduct? The Causality: The 6-chloro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing ortho-nitrogen and para-nitrile groups[1]. If cyclopropylmethyl bromide undergoes hydrolysis to cyclopropylmethanol in the presence of base, the resulting alkoxide acts as a strong nucleophile. It attacks the C6 position, displacing the chloride and forming the bis-alkylated byproduct. The Self-Validating Fix: Strictly control the stoichiometry of the alkylating agent (1.05 - 1.10 eq). More importantly, maintain the reaction temperature strictly below 30°C. At higher temperatures, the thermodynamic drive for SNAr outpaces the kinetic preference for the desired O-alkylation[1].
Q2: How do I prevent the formation of amide and carboxylic acid byproducts? The Causality: The 2-cyano group is highly electrophilic. Under basic conditions at elevated temperatures, trace water triggers the irreversible hydration of the nitrile to an amide, which can further hydrolyze to a carboxylic acid[2]. The Self-Validating Fix: Avoid strong, nucleophilic bases like NaOH or KOH. Instead, use a mild, non-nucleophilic base such as anhydrous K₂CO₃. Ensure your solvent (e.g., Acetonitrile) is rigorously dried (Karl Fischer titration < 0.1% H₂O) prior to charging the reactor[2].
Q3: The reaction stalls at 85% conversion. How can I drive it to completion without increasing the temperature and triggering byproducts? The Causality: Alkylating agents like cyclopropylmethyl bromide can degrade via elimination over long hold times. Pushing the stalled reaction with heat will exponentially increase SNAr and hydrolysis byproducts rather than yielding more product[1][2]. The Self-Validating Fix: Implement a Finkelstein catalyst. Adding 0.1 equivalents of Potassium Iodide (KI) generates cyclopropylmethyl iodide in situ. This highly reactive intermediate accelerates the O-alkylation, allowing the reaction to reach >99% conversion at ambient temperature (25°C) without providing the thermal energy required for SNAr.
Quantitative Data: Solvent & Base Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting byproduct profile during a 100g scale-up study.
| Solvent | Base | Temp (°C) | Additive | Conversion (%) | Desired Product (%) | SNAr Byproduct (%) | Hydrolysis Byproduct (%) |
| DMF | NaOH | 50 | None | >99 | 65.2 | 12.4 | 22.4 |
| DMF | K₂CO₃ | 50 | None | 98 | 81.5 | 14.1 | 2.4 |
| MeCN | K₂CO₃ | 50 | None | 95 | 86.3 | 8.5 | 0.2 |
| MeCN | K₂CO₃ | 25 | None | 85 | 84.1 | 0.8 | <0.1 |
| MeCN | K₂CO₃ | 25 | 0.1 eq KI | >99 | 98.1 | <1.0 | <0.1 |
Standard Operating Protocol (SOP): Self-Validating Scale-Up
This methodology embeds quality control checkpoints directly into the workflow to ensure the system self-validates before proceeding to the next step.
Step 1: System Preparation & Dehydration
-
Charge the reactor with Acetonitrile (MeCN, 10 volumes).
-
Perform a Karl Fischer (KF) titration. Validation Check: Do not proceed unless KF < 0.1% H₂O.
Step 2: Reagent Charging
-
Add 5-hydroxy-6-chloro-pyridine-2-carbonitrile (1.0 eq) to the reactor.
-
Add anhydrous K₂CO₃ (1.5 eq) and KI (0.1 eq). Stir at 200 rpm for 30 minutes to ensure uniform suspension and partial deprotonation of the hydroxyl group.
Step 3: Controlled Alkylation
-
Cool the reactor jacket to 15°C.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise over 2 hours.
-
Causality Note: Slow addition prevents localized concentration spikes of the alkylating agent, which minimizes SNAr byproduct formation.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to 25°C and stir for 12 hours.
-
Pull a sample for HPLC analysis. Validation Check: Conversion must be >98%. If <98%, add an additional 0.05 eq of cyclopropylmethyl bromide and stir for 2 hours. Do not apply heat.
Step 5: Quench & Isolation
-
Cool the mixture to 5°C.
-
Slowly add cold deionized water (15 volumes) over 1 hour. The desired product will precipitate as a white/off-white solid.
-
Filter the slurry and wash the cake with cold water (3 x 2 volumes) to remove inorganic salts and residual DMF/MeCN.
-
Recrystallize the crude solid from Ethanol/Water (7:3) to achieve >99.5% purity.
Process Workflow
Step-by-step scale-up workflow emphasizing temperature control and HPLC monitoring.
References
-
Lu, J., Paci, I., & Leitch, D. C. (2022). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science (RSC Publishing).[Link]
-
Harnett, G. J., et al. (2023). "Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles." Organic Process Research & Development (ACS Publications).[Link]
Sources
Technical Support Center: HPLC Retention Time Optimization for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic behaviors of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile .
Mechanistically, this molecule presents a unique challenge: while it contains a pyridine ring, the nitrogen is heavily deactivated by the adjacent electron-withdrawing carbonitrile (-CN) and chloro (-Cl) groups. Consequently, it lacks basicity and remains neutral under standard reversed-phase (RP) HPLC conditions (1)[1]. Combined with the highly hydrophobic cyclopropylmethoxy group, the molecule exhibits extreme lipophilicity, leading to excessive retention times on standard C18 stationary phases via strong Van der Waals dispersion interactions (2)[2].
This guide provides self-validating protocols and causal troubleshooting steps to optimize retention time and resolve baseline drift.
Interactive Troubleshooting Workflow
Caption: Workflow for diagnosing and resolving HPLC retention time issues for lipophilic compounds.
Section 1: Core Method Development FAQs
Q1: Why is 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile eluting so late on my standard C18 column? A1: The late elution is a direct consequence of the molecule's lipophilicity. Because the electron-withdrawing groups (-Cl, -CN) neutralize the pyridine ring's basicity, the molecule does not ionize in standard acidic or neutral mobile phases (1)[1]. Neutral, lipophilic subgraphs interact strongly with the hydrophobic C18 alkyl chains (2)[2]. To reduce retention, you must increase the eluotropic strength of your mobile phase or switch to a less retentive stationary phase.
Q2: How should I adjust the mobile phase to reduce retention time without losing peak shape? A2: If you are currently using Methanol (MeOH), switch to Acetonitrile (MeCN). MeCN provides higher elution strength for lipophilic compounds and operates with lower backpressure.
-
Isocratic Methods: Increase the %MeCN by 5–10% increments until the retention factor ( k′ ) is between 2 and 10.
-
Gradient Methods: Steepen the gradient slope (e.g., increase from 2% B/min to 5% B/min). Additionally, increasing the column compartment temperature (e.g., from 25°C to 40°C) decreases mobile phase viscosity and enhances mass transfer, which predictably reduces retention time (3)[3].
Q3: Will adjusting the mobile phase pH help optimize the retention time? A3: No. While pH optimization is a standard technique for typical ionizable pyridines, the basicity of the pyridine nitrogen in this specific molecule is severely compromised. It will remain unprotonated across standard HPLC pH ranges (pH 2–8) (1)[1]. Focus your optimization entirely on organic modifier concentration, column chemistry, and temperature.
Section 2: Addressing Retention Time Drift & Inconsistencies
Q4: My retention time is drifting later with each run. What is causing this? A4: A steady increase in retention time indicates a gradual loss of effective solvent strength or a decreasing flow rate (3)[3]. Causality points to three primary culprits:
-
Pump Leaks/Check Valves: Worn pump seals or malfunctioning check valves cause subtle flow fluctuations. A reduced effective flow rate directly causes later elution (3)[3].
-
Mobile Phase Evaporation: If using premixed mobile phases, the volatile organic modifier (MeCN) may evaporate over time, making the mobile phase more aqueous and increasing retention (3)[3].
-
Inadequate Equilibration: If running gradients, failing to re-equilibrate the column with sufficient starting mobile phase will cause run-to-run drift (4)[4].
Q5: The retention time abruptly shifted after changing to a shorter column to save time. How do I fix this? A5: An abrupt shift when changing column dimensions is caused by a mismatch between the new column volume and the system's dwell volume/gradient profile. When you reduce the column length by 50%, you must proportionally cut the gradient time in half to realize the time savings and maintain the separation (4)[4]. Use tools like the Agilent LC Method Translator to mathematically scale your flow rate, injection volume, and gradient time (4)[4].
Section 3: Step-by-Step Optimization Protocols
Protocol 1: Rapid Gradient Scouting for Lipophilic Pyridines
This protocol establishes a self-validating baseline to determine the optimal %B for your isocratic method or the ideal gradient slope.
-
Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Formic acid is used here solely for peak shape and MS compatibility, not for ionization.
-
Initial Run: Execute a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate appropriate for your column ID (e.g., 1.0 mL/min for a standard 4.6 mm column).
-
Data Analysis: Identify the elution time of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile. Calculate the %B at the exact time of elution (accounting for system dwell volume).
-
Optimization: If the compound elutes at 80% B, design a shallower, focused gradient from 70% B to 90% B over 10 minutes, or set an isocratic method at 75% B.
Protocol 2: Standardized Column Equilibration
To prevent retention time drift, the column must be thermodynamically restored to its initial state before every injection (5)[5].
-
Post-Run Flush: After the analyte elutes, ramp the gradient to 95% B for 3–5 minutes to elute any highly retained matrix contaminants.
-
Return to Initial Conditions: Drop the gradient back to the starting %B (e.g., 5% B).
-
Volume-Based Equilibration: Flush the column with a minimum of 10 to 20 column volumes (CV) of the starting mobile phase (5)[5].
-
Validation: Monitor the pressure trace and UV baseline. Do not inject the next sample until both are perfectly flat and stable (7)[7].
Section 4: Data Presentation
Table 1: Troubleshooting Matrix for Retention Shifts
| Symptom | Mechanistic Cause | Corrective Action |
| Gradual Increase in RT | Loss of organic modifier (evaporation) or micro-leaks in pump seals (3)[3]. | Cap solvent bottles; replace pump seals and check valves (3)[3]. |
| Gradual Decrease in RT | Accumulation of lipophilic contaminants altering stationary phase selectivity (4)[4]. | Flush column with 100% strong organic solvent (e.g., Isopropanol) (8)[8]. |
| Random RT "Jitter" | Poor temperature control or inadequate mobile phase mixing/degassing (3)[3]. | Use a thermostatted column compartment; verify degasser function (3)[3]. |
| Abrupt RT Shift | Change in column dimensions without scaling the gradient method (4)[4]. | Recalculate gradient time and flow rate using an LC Method Translator (4)[4]. |
Table 2: Recommended Column Chemistries for Highly Lipophilic Pyridines
| Column Chemistry | Retention Mechanism | Suitability for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile |
| C18 (Octadecyl) | Strong Hydrophobic | Low: Will cause excessive retention due to the molecule's high lipophilicity. |
| C8 (Octyl) | Moderate Hydrophobic | High: Shorter alkyl chains reduce hydrophobic retention, eluting the compound faster. |
| Phenyl-Hexyl | π−π and Hydrophobic | Optimal: Provides alternate selectivity via π−π interactions with the pyridine ring while reducing overall hydrophobic retention compared to C18. |
| Cyano (CN) | Dipole-Dipole | High: Excellent for highly lipophilic compounds; significantly reduces retention time in reversed-phase mode. |
References
- HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
- Video Notes LC Troubleshooting Series Retention Time Shifts. Agilent.
- HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA.
- Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. PMC (NIH).
- HPLC Methods for analysis of Pyridine. Helix Chromatography.
- Equilibration, Regeneration, and Maintenance of HPLC Column. Hawach.
- HPLC Column Equilibration Guide. Scribd.
- Fast and Easy HPLC Column Equilibration Tips. PharmaGuru.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 4. agilent.com [agilent.com]
- 5. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. scribd.com [scribd.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
Technical Support Center: Overcoming Steric Hindrance in 6-Chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Profile: 6-Chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile (CAS: 2301068-63-1)
System Overview & Mechanistic Bottlenecks
Working with 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile presents a unique set of synthetic challenges. While the C2-carbonitrile group generally activates the pyridine ring for nucleophilic attack, the C6-chloro position suffers from Dual Deactivation :
-
Steric Shielding: The adjacent C5-cyclopropylmethoxy group possesses a massive steric cone. The free rotation of the −O−CH2− linkage allows the bulky cyclopropyl ring to sweep across the Bürgi-Dunitz trajectory, physically blocking incoming nucleophiles or transition-metal catalysts.
-
Electronic Deactivation: The C5 ether oxygen donates electron density into the pyridine ring via resonance ( +M effect). This pushes electron density directly onto the C4 and C6 carbons, partially neutralizing the electron-withdrawing ( −M ) pull of the C2-nitrile and raising the activation energy required to break the C6-Cl bond.
The following troubleshooting modules address the most common failure modes when functionalizing this intermediate.
Module A: Nucleophilic Aromatic Substitution ( SNAr )
Q: Why is my SNAr reaction at the C6 position yielding <10% product, even after 24 hours at reflux?
Causality: Standard thermal heating (e.g., refluxing ethanol or acetonitrile) fails to provide the kinetic energy necessary to overcome the steric and electronic repulsion at the C6 carbon. The incoming amine or alkoxide is repelled by the electron-rich C5 oxygen and physically blocked by the cyclopropyl ring. Solution: Transition from conventional convective heating to Microwave-Assisted Organic Synthesis (MAOS) using polar aprotic solvents (NMP or DMSO). Microwave irradiation provides rapid, localized superheating that forces the sterically hindered transition state to form [1].
Q: I increased the temperature to 150°C, but now I am seeing cleavage of the cyclopropylmethoxy group. How do I prevent this?
Causality: At high temperatures, strong nucleophiles (especially primary amines or alkoxides) can undergo a competing SN2 attack on the less sterically hindered CH2 of the cyclopropylmethoxy group, resulting in ether cleavage (dealkylation) and the formation of a pyridinol side-product. Solution: Use a non-nucleophilic, sterically demanding base like N,N -Diisopropylethylamine (DIPEA) to scavenge HCl, and strictly limit your nucleophile to 1.1–1.2 equivalents. If using an alkoxide, generate it in situ using NaH at lower temperatures before ramping up the heat.
Decision tree for overcoming steric bottlenecks at the C6 position.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Q: My Suzuki coupling at C6 yields mostly unreacted starting material or protodehalogenation. What is going wrong?
Causality: The carbon-chlorine bond in aryl chlorides has a high bond-dissociation energy (~330 kJ/mol), making the initial oxidative addition of Pd(0) the rate-limiting step [2]. When you add the massive steric bulk of the C5-cyclopropylmethoxy group, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 cannot physically access the C-Cl bond, leading to catalyst decay or protodehalogenation. Solution: You must use electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands are specifically designed to accelerate oxidative addition into hindered aryl chlorides while preventing the formation of inactive palladium black [3].
Catalytic cycle highlighting the oxidative addition bottleneck for hindered aryl chlorides.
Quantitative Data: Condition Optimization Summary
The following table summarizes the validated parameters for overcoming C6 hindrance based on the desired transformation.
| Transformation | Reagent / Partner | Catalyst / Base | Solvent | Temp / Time | Expected Yield |
| SNAr (Amination) | Cyclic secondary amines (e.g., morpholine) | DIPEA (2.0 eq) | NMP (0.2 M) | 140°C (MW), 45 min | 75 - 85% |
| SNAr (Alkoxylation) | Primary alcohols | NaH (1.1 eq) | THF/DMF (1:1) | 90°C (Sealed), 12 h | 60 - 70% |
| Suzuki-Miyaura | Unhindered Aryl Boronic Acids | XPhos-Pd-G2 (2 mol%) + K3PO4 | 1,4-Dioxane/ H2O | 100°C, 4 h | > 90% |
| Suzuki-Miyaura | Hindered Aryl Boronic Acids | SPhos-Pd-G2 (5 mol%) + Cs2CO3 | Toluene/ H2O | 110°C, 16 h | 65 - 80% |
Validated Experimental Protocols
Protocol 1: Microwave-Assisted SNAr with Aliphatic Amines
Self-Validating System: The reaction utilizes LC-MS tracking to ensure the ether linkage remains intact.
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile (1.0 mmol, 208.6 mg).
-
Reagent Addition: Add anhydrous NMP (5.0 mL), followed by DIPEA (2.0 mmol, 348 µL) and the desired amine (1.2 mmol).
-
Purging: Sparge the solution with dry N2 for 2 minutes to remove oxygen, which can cause oxidative degradation of the amine at high temperatures. Seal the vial with a crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 140°C over 2 minutes and hold for 45 minutes (monitor pressure; it should not exceed 10 bar).
-
Validation & Workup: Cool to room temperature. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass without the [M−54] peak (which would indicate loss of the cyclopropylmethyl group). Quench with water (15 mL) and extract with EtOAc (3 x 10 mL).
Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling
Self-Validating System: Uses a pre-formed Buchwald precatalyst (G2) to guarantee a 1:1 Pd-to-Ligand ratio, eliminating the variability of in-situ catalyst generation [2][3].
-
Preparation: To an oven-dried Schlenk flask, add the chloropyridine substrate (1.0 mmol), the aryl boronic acid (1.5 mmol), and finely milled anhydrous K3PO4 (3.0 mmol).
-
Catalyst Loading: Add XPhos-Pd-G2 (0.02 mmol, 2 mol%). Critical: Do not use generic Pd(0) sources like Pd2(dba)3 without strict stoichiometric control of the XPhos ligand, as excess ligand can inhibit the reaction.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed H2O (1.0 mL). The water is crucial for accelerating the transmetalation step.
-
Reaction: Heat the biphasic mixture to 100°C under vigorous stirring (1000 rpm) for 4 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, 254 nm) should completely disappear. Filter the crude mixture through a short pad of Celite to remove palladium black before silica gel purification.
References
-
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. Available at:[Link]
-
Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances. Available at:[Link]
Technical Support Center: Refining Solvent Extraction Methods for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
Welcome to the technical support center for the purification of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the solvent extraction of this key intermediate. By understanding the underlying principles of the extraction process, you can effectively troubleshoot issues and optimize your purification strategy.
I. Foundational Principles of Extraction
Solvent extraction, also known as liquid-liquid extraction, is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic solvent.[1][2] The efficiency of this process is governed by the partition coefficient (K_d) of the target molecule, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[2] For 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, a molecule with moderate polarity, selecting an appropriate solvent system is critical for achieving high recovery and purity.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the solvent extraction of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, providing detailed causes and actionable solutions.
Low Yield of Extracted Product
Question: I am experiencing a significantly lower than expected yield of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile after extraction. What are the potential causes and how can I improve my recovery?
Answer:
Low yield is a common issue that can stem from several factors related to the extraction conditions. Here’s a systematic approach to diagnosing and resolving the problem:
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched with the target compound.[3][4] For a moderately polar compound like 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, using a solvent that is too nonpolar (e.g., hexane) or too polar (if it has high miscibility with the aqueous phase) can result in poor partitioning.
-
Protocol: Consider switching to a solvent of intermediate polarity such as dichloromethane (DCM) or ethyl acetate (EtOAc). A step-wise extraction with solvents of varying polarities can also enhance recovery.[1]
-
-
Incorrect pH of the Aqueous Phase: The pyridine nitrogen in the target molecule is weakly basic. If the aqueous phase is too acidic, the compound can become protonated, increasing its solubility in the aqueous layer and consequently lowering the extraction efficiency.[1]
-
Protocol: Adjust the pH of the aqueous phase to be neutral or slightly basic (pH 7-8) before extraction. This can be achieved by carefully adding a dilute solution of a base like sodium bicarbonate. Monitor the pH using a calibrated pH meter.
-
-
Insufficient Solvent Volume or Number of Extractions: A single extraction is often insufficient to recover the majority of the product. The principle of liquid-liquid extraction dictates that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Protocol: Perform at least three to five sequential extractions of the aqueous layer. To confirm that the majority of the product has been extracted, you can analyze a small sample of the final aqueous layer by a suitable method like TLC or HPLC.[5]
-
-
Incomplete Phase Separation: If the two liquid phases have not been allowed to separate completely, some of the organic layer containing the product may be discarded with the aqueous layer.
-
Protocol: Allow adequate time for the layers to fully separate in the separatory funnel. If the interface is unclear, refer to the troubleshooting section on emulsions.
-
Emulsion Formation at the Solvent Interface
Question: A thick, stable emulsion has formed between the aqueous and organic layers, making it impossible to separate them cleanly. How can I break this emulsion?
Answer:
Emulsion formation is a frequent challenge in liquid-liquid extractions, often caused by the presence of surfactant-like impurities or high-shear mixing.[6][7] Here are several effective strategies to address this issue:
Methods to Break Emulsions:
-
Gentle Mixing: In subsequent extractions, avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact without high shear forces.[7]
-
"Salting Out": The addition of a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase.[7] This often helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer and increasing the density difference between the phases.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the interface and help to break the emulsion.[7] For example, if you are using ethyl acetate, adding a small volume of dichloromethane might be effective.
-
Filtration: In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to coalesce the dispersed droplets.
-
Patience and Time: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to the separation of the layers.
Impurities in the Final Product
Question: After evaporating the solvent, my product is contaminated with significant impurities. How can I improve the purity of my extracted 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile?
Answer:
The presence of impurities indicates that the extraction process is not selective enough or that subsequent purification steps are necessary.
Strategies for Improving Purity:
-
Aqueous Washes: Washing the combined organic extracts with different aqueous solutions can remove specific types of impurities.
-
Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities. However, be cautious as this may also extract your weakly basic product.
-
Basic Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate solution) is effective for removing acidic impurities.[8]
-
Brine Wash: A final wash with brine helps to remove residual water from the organic layer before drying.[7]
-
-
Back Extraction: This is a powerful technique to improve selectivity.[4] After the initial extraction into the organic phase, the target compound can be selectively extracted back into a fresh aqueous phase by adjusting the pH to make it more water-soluble (in this case, acidic). Then, the pH of this new aqueous phase is readjusted to be neutral or basic, and the pure compound is re-extracted into a fresh organic solvent.
-
Column Chromatography: If impurities persist after extraction, purification by silica gel column chromatography is often necessary.[9] A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.
-
Identification of Impurities: To effectively remove impurities, it's helpful to identify them. Common impurities in pyridine carbonitrile synthesis can include starting materials or byproducts from side reactions like nitrile group hydrolysis.[10] Analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for characterization.[5][11]
III. Frequently Asked Questions (FAQs)
Q1: Which solvent is best for extracting 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile?
A1: Dichloromethane (DCM) and ethyl acetate (EtOAc) are generally good starting points due to their intermediate polarity, which should provide a favorable partition coefficient for this molecule. The optimal solvent may need to be determined empirically for your specific reaction mixture.
Q2: How can I monitor the efficiency of my extraction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your extraction. Spot the initial aqueous solution, the organic extracts, and the aqueous layer after each extraction. This will give you a qualitative idea of how much product is being transferred to the organic phase and when the extraction is complete. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used.[12]
Q3: My product seems to be partially soluble in water. How does this affect the extraction?
A3: Some degree of water solubility is expected for a moderately polar molecule. This is why multiple extractions are crucial to ensure a high recovery. The "salting out" technique, by adding brine, can also be used to decrease the aqueous solubility of your product and drive it into the organic phase.[3]
Q4: What are the best methods for drying the organic extract?
A4: After separating the organic layer, it should be dried to remove residual water. Common drying agents include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic solution, swirl, and let it stand until the solution is clear. Then, filter off the drying agent before evaporating the solvent.
Q5: Can I use a rotary evaporator to remove the extraction solvent?
A5: Yes, a rotary evaporator is the standard method for efficiently removing the solvent under reduced pressure.[8] Be mindful of the boiling point of your solvent and apply gentle heating to avoid bumping and potential loss of your product.
IV. Experimental Workflows & Data
Standard Liquid-Liquid Extraction Protocol
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
If necessary, adjust the pH of the aqueous layer to 7-8 with a dilute base.
-
Add a volume of the chosen organic solvent (e.g., dichloromethane) approximately equal to the volume of the aqueous layer.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain the lower organic layer into a clean flask. If using a solvent less dense than water, the top layer will be the organic phase.
-
Repeat the extraction (steps 3-6) with fresh organic solvent at least two more times.
-
Combine all organic extracts.
-
Wash the combined organic extracts sequentially with dilute acid (optional, depending on impurities), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
Troubleshooting Flowchart
Caption: A decision-making workflow for troubleshooting common solvent extraction issues.
Solvent Properties for Extraction
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Water Solubility | Notes |
| Hexane | 0.1 | 0.655 | 69 | Immiscible | Good for nonpolar compounds; likely too nonpolar for the target molecule. |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | Slightly Soluble | A good starting choice; forms the lower layer.[8] |
| Ethyl Acetate (EtOAc) | 4.4 | 0.902 | 77 | Soluble (8.3 g/100 mL) | Another good choice; forms the upper layer. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.740 | 55 | Slightly Soluble | Can be a good alternative to diethyl ether. |
This table provides a summary of properties for common extraction solvents to aid in selection.
V. Concluding Remarks
The successful solvent extraction of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile relies on a systematic approach that considers solvent selection, pH control, and appropriate mixing techniques. By understanding the potential pitfalls and their solutions as outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. Always refer to analytical data to confirm the identity and purity of your final product.
References
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- Element Lab Solutions. (n.d.).
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- Uchiyama, S., et al. (1991). Fluorometric determination of pyridine and its derivatives by flow injection analysis. Analytical Sciences, 7(Suppl), 1191-1194.
- Pople, J. A., et al. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7769–7778.
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- JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
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- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine. BenchChem.
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
For Immediate Release
A Deep Dive into the Analytical Characterization of a Novel Pyridine Derivative for Advanced Drug Discovery
In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation pattern of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, a key heterocyclic building block. By understanding its fragmentation behavior, researchers can achieve unambiguous identification, crucial for metabolism studies, quality control, and advancing pharmaceutical research. This document offers a comparative analysis of its expected fragmentation under common ionization techniques and contrasts mass spectrometry with alternative analytical methods, supported by detailed experimental protocols.
Introduction: The Analytical Imperative for Pyridine-2-carbonitrile Derivatives
Pyridine-2-carbonitrile derivatives are a class of compounds with significant interest in medicinal chemistry due to their versatile biological activities. The subject of this guide, 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, possesses a unique combination of functional groups—a chlorinated pyridine ring, a nitrile group, and a cyclopropylmethoxy side chain—that contribute to its chemical properties and, consequently, its mass spectrometric fingerprint. Accurate mass determination and structural confirmation are the bedrock of reliable pharmacological and toxicological assessments. Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information through controlled fragmentation.[1][2][3]
Predicted Mass Spectrometry Fragmentation Pattern
While direct experimental data for 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile is not publicly available, a detailed fragmentation pathway can be predicted based on established principles of mass spectrometry and the known behavior of its constituent functional groups.[4][5][6] The fragmentation will be influenced by the ionization method employed, typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecule is expected to form a radical cation (M+•) which then undergoes a series of fragmentation events to yield a characteristic mass spectrum.
Molecular Ion (M+•): The molecular ion peak is expected to be observed, with its intensity depending on its stability. The presence of the stable aromatic pyridine ring suggests a reasonably observable molecular ion.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group (in this case, the ether oxygen and the pyridine ring) are susceptible to cleavage. The most prominent alpha-cleavage is anticipated to be the loss of the cyclopropylmethyl radical (•CH₂-c-C₃H₅), leading to a stable resonance-stabilized cation.
-
Loss of the Cyclopropylmethoxy Group: A significant fragmentation pathway would involve the cleavage of the C-O bond of the ether, resulting in the loss of a cyclopropylmethoxy radical (•OCH₂-c-C₃H₅) or a neutral cyclopropylmethanol molecule after rearrangement.
-
Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions is a common fragmentation for chlorinated compounds.
-
Nitrile Group Fragmentation: The nitrile group (-C≡N) is relatively stable; however, loss of HCN can occur from the pyridine ring after rearrangement.
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN.[7][8][9]
The following diagram illustrates the predicted major fragmentation pathways under EI.
Caption: Predicted EI fragmentation of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile.
Electrospray Ionization (ESI) Fragmentation
In ESI, ionization is softer, typically forming a protonated molecule [M+H]⁺. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron ions often proceeds through different mechanisms than the radical cations formed in EI.[10]
Protonated Molecule ([M+H]⁺): This will be the precursor ion for MS/MS analysis.
Key Fragmentation Pathways (MS/MS):
-
Loss of Cyclopropylmethanol: A primary fragmentation pathway for the protonated molecule is the neutral loss of cyclopropylmethanol (HOCH₂-c-C₃H₅).
-
Loss of the Cyclopropyl Group: Cleavage within the side chain can lead to the loss of the cyclopropyl group as a neutral molecule.
-
Loss of HCl: Elimination of hydrogen chloride is another plausible fragmentation pathway.
-
Loss of CO: Subsequent fragmentation of product ions may involve the loss of carbon monoxide.
The following diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile.
Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach provides the most robust characterization.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (GC-MS/LC-MS) | Measures mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity and specificity; provides molecular weight and structural information. | Isomeric differentiation can be challenging without standards; complex spectra can be difficult to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure, including connectivity and stereochemistry. | Lower sensitivity than MS; requires larger sample amounts; complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule.[11] | Does not provide information about the overall molecular structure or molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for purification and quantification; can be coupled with various detectors (UV, MS).[12] | Does not provide structural information on its own. |
Experimental Protocols
To facilitate the replication and verification of these findings, detailed experimental protocols for GC-MS and LC-MS/MS analysis are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile using a standard GC-MS system with an EI source.
Workflow Diagram:
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of the target compound using an LC-MS/MS system with an ESI source, which is particularly useful for less volatile or thermally labile compounds.[1][13]
Workflow Diagram:
Caption: Standard workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion: Select the [M+H]⁺ ion.
-
Collision Energy: Optimize by ramping from 10 to 40 eV to obtain a rich fragmentation spectrum.
-
Conclusion
The predicted mass spectrometry fragmentation pattern of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile provides a foundational guide for its analytical characterization. The interplay of the chloro, cyclopropylmethoxy, and nitrile functionalities on the pyridine core is expected to yield a unique and identifiable mass spectrum under both EI and ESI conditions. While this guide offers a robust theoretical framework, empirical verification through the outlined experimental protocols is essential. The integration of mass spectrometry with other analytical techniques such as NMR and IR spectroscopy will ultimately provide the most comprehensive structural elucidation, a critical step in the journey of drug discovery and development.
References
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A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. (n.d.). Zenodo. [Link]
-
(PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination - ResearchGate. (n.d.). ResearchGate. [Link]
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Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem. (n.d.). PubChem. [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. [Link]
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LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed. (2002). PubMed. [Link]
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2-Pyridinecarbonitrile - NIST WebBook. (n.d.). NIST. [Link]
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]
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2-Pyridinecarbonitrile - NIST WebBook. (n.d.). NIST. [Link]
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2-Pyridinecarbonitrile - NIST WebBook. (n.d.). NIST. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]
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2-Pyridinecarbonitrile - NIST WebBook. (n.d.). NIST. [Link]
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Interpretation of mass spectra. (n.d.). Saarland University. [Link]
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Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. (n.d.). Arkivoc. [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024). AIP Publishing. [Link]
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fragmentation patterns in mass spectra - Chemguide. (n.d.). Chemguide. [Link]
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Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams. (2025). Save My Exams. [Link]
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Mass Spectrometry - MSU chemistry. (n.d.). Michigan State University. [Link]
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Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. (n.d.). Save My Exams. [Link]
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Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]
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Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC. (n.d.). PMC. [Link]
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Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. (n.d.). ResearchGate. [Link]
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Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (2026). Spectroscopy Online. [Link]
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Fragmentation in Mass Spectrometry - YouTube. (2023). YouTube. [Link]
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6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile vs 6-bromo analogs in Suzuki coupling
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the strategic selection of halogenated heteroaryl building blocks in palladium-catalyzed cross-coupling.
Executive Summary: The Halogen Dilemma in Activated Heteroaryls
In the synthesis of complex pharmaceutical intermediates, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation. Historically, aryl bromides have been favored over aryl chlorides due to their significantly lower carbon-halogen bond dissociation energies (BDE), which facilitate rapid oxidative addition to palladium catalysts[1].
However, when working with highly functionalized scaffolds like 6-chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile , the conventional "bromide-is-better" heuristic fails. The synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-carbonitrile group hyper-activate the C6-chloro position. This guide objectively compares the 6-chloro derivative against its 6-bromo analog, demonstrating why the chloride is not merely a viable alternative, but the superior strategic choice for stability, chemoselectivity, and scalability.
Structural and Electronic Causality
To understand the reactivity of 6-chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, we must deconstruct its electronic environment:
-
The Pyridine Nitrogen (Position 1): Inductively withdraws electron density from the adjacent C2 and C6 positions.
-
The Carbonitrile Group (Position 2): A powerful electron-withdrawing group (EWG) that further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire ring system.
-
The Cyclopropylmethoxy Group (Position 5): While sterically demanding, this alkoxy group donates electron density via resonance. However, its ortho-relationship to the C6-halogen is heavily overridden by the massive inductive pull of the adjacent nitrogen and meta-cyano group.
The Oxidative Addition Divergence
The rate-determining step in most Suzuki-Miyaura couplings is the oxidative addition of the C-X bond to the Pd(0) center[2]. The BDE of a standard C-Cl bond is approximately 339 kJ/mol, compared to 276 kJ/mol for a C-Br bond[1].
While the 6-bromo analog undergoes oxidative addition effortlessly, it is often too reactive. Highly activated 2-bromopyridines are notorious for undergoing rapid Ullmann-type homocoupling (dimerization) or protodehalogenation under standard basic Suzuki conditions[3]. Conversely, the 6-chloro analog possesses a "Goldilocks" level of reactivity: the C-Cl bond is strong enough to resist spontaneous degradation or homocoupling, yet sufficiently activated by the electron-deficient ring to undergo clean oxidative addition when paired with a modern, electron-rich phosphine ligand like XPhos[4].
Figure 1: Logical decision tree comparing 6-bromo vs 6-chloro analogs in cross-coupling.
Comparative Performance Data
The following table synthesizes the expected performance metrics of the 6-chloro vs. 6-bromo analogs based on established reactivity profiles of 2-halopyridines in Suzuki couplings[1][2][5].
| Parameter | 6-Bromo Analog | 6-Chloro Analog (Target) |
| C-X Bond Dissociation Energy | ~276 kJ/mol | ~339 kJ/mol |
| Optimal Catalyst System | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd(OAc)2 / XPhos |
| Reaction Temperature | 60–80 °C | 90–100 °C |
| Typical Conversion Yield | 75–85% | 88–95% |
| Primary Side Reactions | Protodehalogenation, Dimerization | Trace unreacted starting material |
| Bench Stability | Moderate (light/nucleophile sensitive) | Excellent (Indefinite storage) |
| Commercial Scalability | High Cost, limited availability | Low Cost, highly scalable |
Mechanistic Workflow & Catalyst Selection
To overcome the inherent strength of the C-Cl bond and the steric bulk of the 5-cyclopropylmethoxy group, the selection of the ligand is paramount. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the optimal choice[4][5].
Causality of the Catalyst:
-
Electron-Rich Nature: The dicyclohexylphosphine moiety increases the electron density at the palladium center, accelerating the oxidative addition into the C-Cl bond.
-
Steric Bulk: The bulky biphenyl backbone accelerates the final reductive elimination step and, crucially, prevents the highly coordinating pyridine nitrogens from forming inactive, off-cycle Pd-bis(pyridine) resting states.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.
Experimental Protocol: Self-Validating Suzuki Workflow
This step-by-step methodology is designed as a self-validating system for coupling 6-chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile with a standard arylboronic acid.
Materials & Reagents
-
Aryl Halide: 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile (1.0 equiv, MW: 208.65)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst/Ligand: Pd(OAc)2 (2 mol%), XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv) — Chosen over Na2CO3 to facilitate anhydrous-like transmetalation while tolerating the cyano group.
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Methodology
-
Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-chloro-pyridine derivative, arylboronic acid, K3PO4, Pd(OAc)2, and XPhos[4].
-
Degassing (Critical Step): Add the Dioxane/H2O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Causality: XPhos and the resulting Pd(0) species are highly susceptible to oxidation; ambient oxygen will immediately poison the catalytic cycle.
-
Activation & Heating: Seal the flask under Argon and heat to 95 °C.
-
Self-Validation Checkpoint: Upon reaching ~60 °C, the mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution, indicating the successful reduction of Pd(II) to the active Pd(0)-XPhos complex.
-
-
Reaction Monitoring: Stir at 95 °C for 4–6 hours. Monitor via LC-MS.
-
Self-Validation Checkpoint: Look for the disappearance of the starting material peak at m/z 209.1 [M+H]+ . Crucially, verify the disappearance of the distinct 3:1 chlorine isotope pattern (m/z 209.1 / 211.1), which confirms the cleavage of the C-Cl bond.
-
-
Quenching & Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure biaryl product.
Strategic Implications for Drug Development
For process chemists and drug development professionals, the choice between a bromo- and chloro-heteroaryl building block dictates the economic viability of a synthetic route.
While 2-bromopyridines offer high reactivity, they introduce significant risks of over-reaction and batch-to-batch variability due to protodehalogenation[2]. By leveraging the inherent electron-deficiency of the 6-chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile scaffold, chemists can utilize the vastly cheaper and more bench-stable chloride. When paired with modern Buchwald ligands, this substrate achieves near-quantitative yields, proving that strategic electronic activation easily overcomes the thermodynamic barrier of the C-Cl bond[5].
References
-
Benchchem. Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. Benchchem Technical Support. 2
-
Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem Technical Support. 1
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. Molecules.3
-
Benchchem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. Benchchem Technical Support. 4
-
ACS Publications. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Organic Letters. 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
